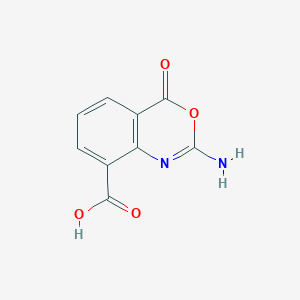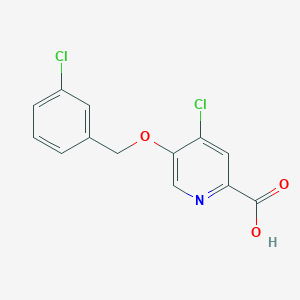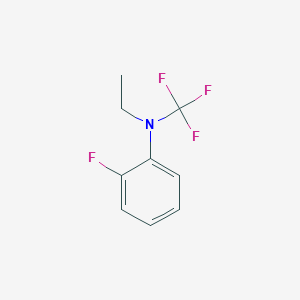
(5-Chloro-3-fluorothiophen-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-3-fluorothiophen-2-yl)methanol is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds This compound is characterized by the presence of a chlorine atom at the 5th position, a fluorine atom at the 3rd position, and a hydroxymethyl group at the 2nd position of the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-3-fluorothiophen-2-yl)methanol typically involves the functionalization of the thiophene ring. One common method is the halogenation of thiophene derivatives followed by the introduction of the hydroxymethyl group. The reaction conditions often involve the use of halogenating agents such as chlorine and fluorine sources, followed by a hydroxymethylation step using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and hydroxymethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-3-fluorothiophen-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the hydroxymethyl group to a methyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to replace halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the thiophene ring.
Aplicaciones Científicas De Investigación
(5-Chloro-3-fluorothiophen-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of (5-Chloro-3-fluorothiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Chloro-2-fluorothiophen-3-yl)methanol
- (5-Chloro-3-fluorophenyl)methanol
- (5-Chloro-3-fluorothiophen-2-yl)ethanol
Uniqueness
(5-Chloro-3-fluorothiophen-2-yl)methanol is unique due to the specific positioning of the chlorine and fluorine atoms on the thiophene ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H4ClFOS |
|---|---|
Peso molecular |
166.60 g/mol |
Nombre IUPAC |
(5-chloro-3-fluorothiophen-2-yl)methanol |
InChI |
InChI=1S/C5H4ClFOS/c6-5-1-3(7)4(2-8)9-5/h1,8H,2H2 |
Clave InChI |
OSUUSLXLISGTGW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1F)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-(Hydroxymethyl)benzo[c]isoxazole-3-carboxylic acid](/img/structure/B13945585.png)


![Spiro[2H-1-benzopyran-2,2'(3'H)-benzothiazole], 3,4-dihydro-8-methoxy-3'-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B13945610.png)


![3-{1-[2-(4-Aminophenyl)ethyl]-3-propylpyrrolidin-3-yl}phenol](/img/structure/B13945648.png)
